molecular formula C17H14N4O B2416353 N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide CAS No. 2034433-00-4

N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide

Cat. No.: B2416353
CAS No.: 2034433-00-4
M. Wt: 290.326
InChI Key: KMUDMDLNFZACDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide typically involves the reaction of isonicotinamide with a bipyridine derivative. One common method involves the use of a coupling reaction between isonicotinamide and a bipyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: In biological research, the compound can be used as a probe to study interactions with biomolecules such as proteins and nucleic acids. It may also have potential as a therapeutic agent.

    Medicine: The compound’s interactions with biological targets make it a candidate for drug development and medicinal chemistry research.

    Industry: In the materials science industry, the compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or luminescence.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: A simpler compound with a single pyridine ring and an amide group.

    Bipyridine: A compound with two pyridine rings linked together, without the isonicotinamide group.

    Nicotinamide: An isomer of isonicotinamide with the carboxamide group in a different position.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is unique due to the presence of both the bipyridine and isonicotinamide moieties in its structure This combination allows it to exhibit properties and interactions that are distinct from those of its individual components

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUDMDLNFZACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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